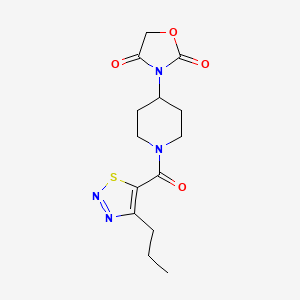

3-(1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(4-propylthiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S/c1-2-3-10-12(23-16-15-10)13(20)17-6-4-9(5-7-17)18-11(19)8-22-14(18)21/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFPPEAVQYQCTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCC(CC2)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a thiadiazole moiety and an oxazolidine structure, which are known to confer various pharmacological properties.

- Molecular Formula : C₁₄H₁₈N₄O₄S

- Molecular Weight : 338.38 g/mol

- CAS Number : 2034315-28-9

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in critical biological pathways. The presence of the thiadiazole ring suggests potential mechanisms involving modulation of enzyme activity and interference with cell signaling pathways.

Biological Activities

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

- Anticancer Activity : Thiadiazole derivatives have shown significant anticancer properties against various human cancer cell lines. For instance, studies have reported IC₅₀ values in the range of 0.74–10.0 µg/mL against colon (HCT116), lung (H460), and breast (MCF-7) cancer cells .

- Antibacterial and Antifungal Properties : Similar compounds have demonstrated effectiveness against bacterial strains and fungi, suggesting that the oxazolidine component may enhance these activities .

Case Studies

- Anticancer Studies : A review of 1,3,4-thiadiazole derivatives highlighted their potential as anticancer agents. The most active compounds showed IC₅₀ values lower than those of established chemotherapeutics like doxorubicin .

- Antimicrobial Activity : In vitro studies have indicated that thiadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria, showcasing their potential as antimicrobial agents .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Key Structural Features :

- Piperidine substituent : A six-membered amine ring that may enhance lipophilicity and influence pharmacokinetic behavior.

Inferred Molecular Formula : C₁₄H₁₈N₄O₄S (calculated based on the imidazolidine analog in ).

Molecular Weight : ~338.38 g/mol.

Comparison with Structurally Similar Compounds

Imidazolidine-2,4-dione Analog (CAS 2034388-10-6)

This compound replaces the oxazolidine ring with an imidazolidine-2,4-dione core, introducing an additional nitrogen atom.

Functional Impact :

- The thiadiazole and piperidine groups are conserved, suggesting similar electronic profiles.

3-Anilino-5-Methyl-5-(4-Phenoxyphenyl)-oxazolidine-2,4-dione

This compound () shares the oxazolidine-2,4-dione core but features bulky aromatic substituents.

Functional Impact :

- The target compound’s thiadiazole group may confer distinct electronic properties compared to the phenoxyphenyl group.

(Z)-5-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione

This derivative () includes methoxy-substituted benzylidene and phenyl groups.

Functional Impact :

- Methoxy groups in the latter compound may improve solubility but reduce membrane permeability compared to the thiadiazole group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.